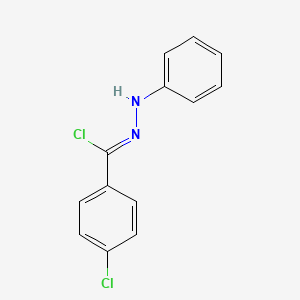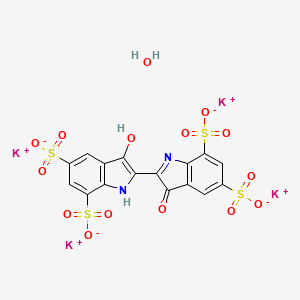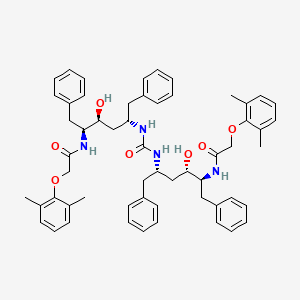
N,N'-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea is a complex organic compound characterized by its unique structure, which includes benzyl, phenyl, and dimethylphenoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis include protecting agents, coupling reagents like EDCI or DCC, and solvents such as dichloromethane or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea: Similar in structure but may have different substituents or functional groups.
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea: Variations in the phenyl or benzyl groups.
Uniqueness
The uniqueness of N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C57H66N4O7 |
|---|---|
Molekulargewicht |
919.2 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-[[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamoylamino]-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide |
InChI |
InChI=1S/C57H66N4O7/c1-39-19-17-20-40(2)55(39)67-37-53(64)60-49(33-45-27-13-7-14-28-45)51(62)35-47(31-43-23-9-5-10-24-43)58-57(66)59-48(32-44-25-11-6-12-26-44)36-52(63)50(34-46-29-15-8-16-30-46)61-54(65)38-68-56-41(3)21-18-22-42(56)4/h5-30,47-52,62-63H,31-38H2,1-4H3,(H,60,64)(H,61,65)(H2,58,59,66)/t47-,48-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
JKHSDDZEXGHZDO-UTEXNEJUSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)N[C@@H](CC4=CC=CC=C4)C[C@@H]([C@H](CC5=CC=CC=C5)NC(=O)COC6=C(C=CC=C6C)C)O)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)NC(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)COC6=C(C=CC=C6C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
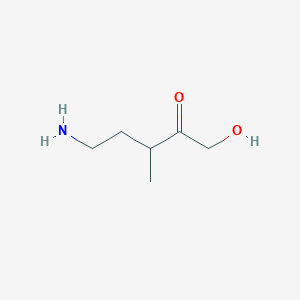
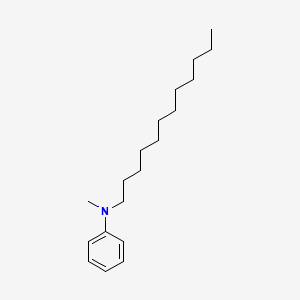
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)

![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
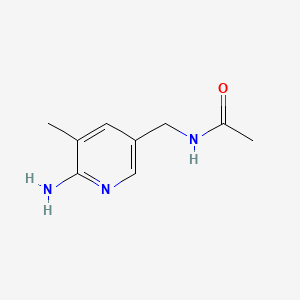
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)

